1-(1,2,3,4,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one 1-(1,2,3,4,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 53144-54-0
VCID: VC18433267
InChI: InChI=1S/C14H22O/c1-10(15)12-7-6-11-5-4-8-14(2,3)13(11)9-12/h5,12-13H,4,6-9H2,1-3H3
SMILES:
Molecular Formula: C14H22O
Molecular Weight: 206.32 g/mol

1-(1,2,3,4,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one

CAS No.: 53144-54-0

Cat. No.: VC18433267

Molecular Formula: C14H22O

Molecular Weight: 206.32 g/mol

* For research use only. Not for human or veterinary use.

1-(1,2,3,4,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one - 53144-54-0

Specification

CAS No. 53144-54-0
Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
IUPAC Name 1-(8,8-dimethyl-2,3,4,6,7,8a-hexahydro-1H-naphthalen-2-yl)ethanone
Standard InChI InChI=1S/C14H22O/c1-10(15)12-7-6-11-5-4-8-14(2,3)13(11)9-12/h5,12-13H,4,6-9H2,1-3H3
Standard InChI Key ZMMHDACJCNCHPC-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1CCC2=CCCC(C2C1)(C)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 1-(8,8-dimethyl-1,2,3,4,6,7,8,8a-octahydro-2-naphthyl)ethan-1-one, reflecting its bicyclic decalin backbone, methyl substituents at position 8, and ketone functional group at position 2. Alternate synonyms include 1-(1,2,3,4,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethanone and CAS 53144-54-0 .

Molecular Formula and Weight

Based on structural analogs such as 1-(1,2,3,4,5,6,7,8-Octahydro-2,8,8-trimethyl-2-naphthyl)ethan-1-one (C15_{15}H24_{24}O, MW 220.35 g/mol) , the molecular formula for this compound is inferred as C14_{14}H22_{22}O, yielding a theoretical molecular weight of 206.32 g/mol.

Structural Elucidation

The compound features a decalin system (bicyclo[4.4.0]decane) with two methyl groups at the 8-position and an acetyl group at the 2-position (Figure 1). The octahydro designation indicates full saturation of the naphthalene ring, resulting in a rigid, chair-conformation bicyclic structure. Key spectral data for related compounds include:

  • SMILES: CC(=O)C1(CCC2=C(C1)C(CCC2)(C)C)C (derived from PubChem CID 95599)

  • InChIKey: FYVIXTXWYBVEME-UHFFFAOYSA-N (for a trimethyl analog)

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis protocols are documented in the provided sources, analogous compounds are typically synthesized via Diels-Alder reactions or catalytic hydrogenation of aromatic precursors. For example, Parkerizing Co. lists mixtures containing tetramethyl-octahydro-naphthylethanone derivatives as major components in industrial formulations, suggesting large-scale production via hydrogenation of substituted naphthalenes .

Hydrogenation of Naphthalene Derivatives

Starting materials such as 2-acetylnaphthalene may undergo catalytic hydrogenation under high-pressure H2_2 in the presence of PtO2_2 or Raney nickel to yield the octahydro derivative. Subsequent alkylation with methyl halides introduces the 8,8-dimethyl groups .

Physicochemical Properties

Physical State and Solubility

As a fully saturated bicyclic ketone, the compound is expected to exist as a colorless to pale-yellow liquid at room temperature. Similar terpenoid ketones exhibit:

  • Boiling point: 250–300°C (estimated)

  • Density: ~0.95 g/cm3^3

  • Solubility: Miscible with organic solvents (e.g., ethanol, acetone); insoluble in water .

Spectroscopic Data

While experimental data for this specific compound are unavailable, related octahydro-naphthylethanones display characteristic:

  • IR: Strong C=O stretch at ~1700 cm1^{-1}

  • 1^1H NMR: Methyl singlets (δ 0.8–1.2 ppm), acetyl methyl (δ 2.1–2.3 ppm), and complex multiplet signals for the decalin protons .

Applications and Industrial Relevance

Fragrance and Flavor Industry

Octahydro-naphthylethanones are valued for their woody, amber-like odors. Although not directly cited in Panax japonicus essential oils , structural analogs contribute to fragrance formulations due to their stability and low volatility.

Surface Treatments and Coatings

Nihon Parkerizing Co. utilizes related ketones in anti-corrosion coatings, where their hydrophobic bicyclic structures enhance adhesion and moisture resistance .

Table 1: Industrial Applications of Related Compounds

ApplicationExample CompoundFunctionSource
Anti-corrosion coatingsTetramethyl-octahydro-naphthylethanoneHydrophobic additiveParkerizing
Fragrances8,8-Dimethyl derivativesOdor stabilizerPubChem

Future Research Directions

  • Synthetic Optimization: Developing enantioselective routes to access stereoisomers for pharmaceutical applications.

  • Environmental Impact: Assessing biodegradability and ecotoxicity in industrial effluents.

  • Material Science: Exploring copolymerization with acrylates for advanced polymers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator